1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Description
1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a urea derivative featuring a pyrazolo[1,5-a]pyridine core linked to a 2-methoxyphenyl group via a methylene bridge. The urea moiety enhances hydrogen-bonding interactions with biological targets, while the 2-methoxyphenyl group contributes to lipophilicity and electronic effects. Structural analogs of this compound have been explored for their therapeutic properties, including anticancer and antimicrobial activities .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-8-3-2-6-13(15)19-16(21)17-10-12-11-18-20-9-5-4-7-14(12)20/h2-9,11H,10H2,1H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFGLBJSSNDFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, but key differences in substituents dictate its biological and physicochemical properties.
Key Observations:
- Urea vs. Non-Urea Derivatives: The presence of the urea group in the target compound and its analog in distinguishes them from derivatives with amine or aryl substituents.
- Substituent Position : Pyrazolo[1,5-a]pyrimidines with substituents at position 7 (e.g., 7-aryl derivatives in ) show antimicrobial activity, whereas urea-linked analogs (–11) are geared toward kinase modulation. This highlights the role of substitution patterns in directing biological function .
- Electron-Withdrawing Groups : Compounds with trifluoromethylphenyl () or chloro substituents () display improved metabolic stability and target affinity compared to methoxyphenyl groups, which may enhance solubility but reduce potency .
Physicochemical Properties
- Solubility : Urea derivatives generally exhibit lower aqueous solubility than sulfonamide or amine analogs (), necessitating formulation optimization .
Q & A
Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[1,5-a]pyridine core via cyclization reactions using precursors like hydrazines and substituted pyridines.
- Step 2: Introduction of the methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Urea bond formation using carbodiimide-mediated coupling between the pyrazolo-pyridine methylamine and 2-methoxyphenyl isocyanate.
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMSO or ethanol) to enhance reaction efficiency .
- Catalysts like triethylamine improve urea bond formation yields .
- Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxyphenyl and pyrazolo-pyridine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~334.81 g/mol for analogs) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings, critical for structure-activity relationships .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric methods .
- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yield?
- Factorial Design : Screen variables (e.g., solvent polarity, temperature, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
- Example : A 3² factorial design reduced synthesis steps for analogs by 30% while maintaining >90% purity .
Q. How can contradictions in bioactivity data across studies be resolved?
- Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and control compounds .
- Dose-Response Analysis : Calculate IC₅₀ values across multiple concentrations to mitigate variability .
- Comparative Studies : Benchmark against structurally similar urea derivatives (e.g., chloro- or fluoro-substituted analogs) to identify substituent effects .
Q. What computational methods predict the compound’s reactivity and target interactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during urea bond formation .
- Molecular Dynamics (MD) : Simulate binding to kinase active sites (e.g., EGFR or BRAF) to prioritize in vitro testing .
- Pharmacophore Modeling : Map hydrogen-bond acceptors/donors to guide SAR studies .
Q. How can regioselectivity challenges in pyrazolo-pyridine functionalization be addressed?
Q. What strategies improve metabolic stability for in vivo studies?
- Isotope Labeling : Introduce ¹⁴C or ³H isotopes to track metabolic pathways .
- Prodrug Design : Mask polar groups (e.g., urea) with ester or carbamate linkers .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
